5-Allyl-6-methyl-2-thiouracil
Overview
Description
5-Allyl-6-methyl-2-thiouracil is a useful research compound. Its molecular formula is C8H10N2OS and its molecular weight is 182.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chemical Reactions and Synthesis
5-Allyl-6-methyl-2-thiouracil has been studied for its reactivity with iodine and bromine. In a study, it was found to react with iodine to form 2-iodomethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo-[3,2-a]pyrimidinium iodide. When reacted with bromine, it forms a mixture of 2-bromomethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidinium and 6-bromo-2-bromomethyl-7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidinium bromides (Kim, Frolova, Petrova, & Sharutin, 2019).
Metabolic Pathways
The metabolism of thiopyrimidine derivatives, including 5-allyl-5-(1-methylbutyl)-2-thiobarbituric acid, has been examined. The investigation revealed that thiouracil undergoes desulphuration to form uracil, followed by cleavage of the thiopyrimidine ring, forming β-alanine, ammonia, and carbon dioxide (Spector & Shideman, 1959).
Halocyclization Processes
Research has focused on the halocyclization of thiouracil derivatives. For instance, the reaction of this compound with molecular bromine and iodine produced substituted furo[2,3-d]pyrimidines, demonstrating its potential in creating complex organic structures (Petrova, Kim, Sharutin, & Zakharova, 2020).
Antithyroid Activity
Some derivatives of thiouracil, such as 5-halogeno-2-thiouracils, have shown antithyroid activity. These derivatives can potentially be used for therapeutic purposes in treating thyroid-related conditions (Barrett, Gassner, & Dittmer, 1951).
Novel Synthetic Routes
New synthetic routes to various derivatives of thiouracil have been explored. These include the synthesis of 5-arylmethylenebis(1-methyl-6-amino-2-thiouracils) and 5-aryldipyrimidopyridines, showing the versatility of thiouracil in organic synthesis (Youssif & Mohamed, 2008).
Mechanism of Action
Target of Action
The primary target of 5-Allyl-6-methyl-2-thiouracil, also known as Methylthiouracil, is the thyroid gland . Specifically, it acts on the thyroglobulin in the thyroid gland .
Mode of Action
This compound acts by decreasing the formation of stored thyroid hormone . This is achieved by inhibiting the interaction of iodine and peroxidase with thyroglobulin, which is a crucial step in the synthesis of thyroxine and triiodothyronine .
Biochemical Pathways
The compound affects the thyroid hormone synthesis pathway . By inhibiting the iodination of tyrosine residues in thyroglobulin, it prevents the formation of thyroxine and triiodothyronine . This results in a decrease in the levels of these hormones, which play key roles in metabolism, growth, and development.
Pharmacokinetics
It’s known that the clinical effects of the drug to treat the hyperthyroid state can have a lag period of up to two weeks, depending on the stores of thyroglobulin and other factors .
Result of Action
The result of the action of this compound is a decrease in the levels of thyroid hormones . This can help in the management of conditions like hyperthyroidism, where there is an overproduction of these hormones.
Biochemical Analysis
Biochemical Properties
The nature of these interactions often depends on the specific structure of the thiouracil derivative .
Molecular Mechanism
The molecular mechanism of action of 5-Allyl-6-methyl-2-thiouracil is not well-defined. It’s likely that its effects at the molecular level involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Properties
IUPAC Name |
6-methyl-5-prop-2-enyl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2OS/c1-3-4-6-5(2)9-8(12)10-7(6)11/h3H,1,4H2,2H3,(H2,9,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWZVOPQOIWLAD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=S)N1)CC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60145380 | |
Record name | Uracil, 5-allyl-6-methyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102613-14-9 | |
Record name | Uracil, 5-allyl-6-methyl-2-thio- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102613149 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Uracil, 5-allyl-6-methyl-2-thio- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60145380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper titled "Synthesis and Halocyclization of 5-Allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones"?
A1: The research paper focuses on the synthesis and halocyclization reactions of a series of pyrimidin-4(3H)-one derivatives. While 5-allyl-6-methyl-2-thiouracil itself is not directly synthesized in this study, the paper explores modifications of the pyrimidine ring system, which is structurally related to this compound. The researchers successfully synthesized various 5-allyl-2-benzyl(allyl)sulfanyl-6-methylpyrimidin-4(3H)-ones and investigated their reactivity towards halocyclization reactions. [] This research provides valuable insights into the chemical reactivity of substituted pyrimidines and their potential as precursors for more complex heterocyclic compounds.
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